Hexahydro-1H-furo[3,4-c]pyrrol-3a-yl methanol is a complex organic compound that belongs to the class of heterocyclic compounds. It features a fused ring system comprising a furan and pyrrole moiety, which contributes to its unique chemical properties and potential biological activities. This compound is of interest in medicinal chemistry due to its structural characteristics and possible therapeutic applications.
Hexahydro-1H-furo[3,4-c]pyrrol-3a-yl methanol can be synthesized through various chemical methods, often involving the modification of existing heterocyclic compounds. It falls under the broader category of furo-pyrroles, which are known for their diverse biological activities, including antimicrobial and anticancer properties. The compound's specific classification within organic chemistry is based on its structural features, primarily the presence of a hexahydrofuro-pyrrole framework.
Synthesis of hexahydro-1H-furo[3,4-c]pyrrol-3a-yl methanol can be achieved through several methodologies:
Technical details related to these methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
The molecular structure of hexahydro-1H-furo[3,4-c]pyrrol-3a-yl methanol can be represented by its molecular formula . The compound exhibits a unique three-dimensional conformation due to the presence of multiple stereocenters.
The structural representation shows a fused ring system characterized by a six-membered furan ring connected to a five-membered pyrrole ring, with a hydroxymethyl group attached at the 3a position.
Hexahydro-1H-furo[3,4-c]pyrrol-3a-yl methanol participates in various chemical reactions typical for heterocyclic compounds:
These reactions are essential for modifying the compound's structure to enhance its biological activity or to create derivatives with improved properties.
The mechanism of action for hexahydro-1H-furo[3,4-c]pyrrol-3a-yl methanol in biological systems is not fully elucidated but is hypothesized to involve interaction with specific biological targets such as enzymes or receptors.
Quantitative data on binding affinities or inhibition constants would provide further insight into its mechanism of action.
Physical properties include:
Chemical properties include:
Relevant analytical techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry are often employed to characterize these properties accurately.
Hexahydro-1H-furo[3,4-c]pyrrol-3a-yl methanol has several applications in scientific research:
Research into this compound continues to explore its full potential in therapeutic applications and material science, emphasizing the need for further studies on its biological effects and mechanisms.
The pyrrolidine ring stands as one of the most strategically significant nitrogen heterocycles in medicinal chemistry, appearing in approximately 37 FDA-approved drugs due to its favorable three-dimensional (3D) coverage and stereochemical versatility [2]. This saturated five-membered scaffold enables efficient exploration of pharmacophore space through sp³-hybridization and exhibits non-planar pseudorotation, enhancing binding interactions with biological targets compared to flat aromatic systems [2]. The fusion of pyrrolidine with furan rings generates bicyclic frameworks like hexahydro-1H-furo[3,4-c]pyrrole, which emerged as privileged structures in the 2000s to address limitations of monocyclic scaffolds. These fused systems provide enhanced structural rigidity while retaining synthetic accessibility, enabling precise spatial positioning of pharmacophoric elements [8]. Statistical analyses reveal that approximately 70% of bioactive natural product scaffolds exhibit non-planar characteristics, validating the evolutionary shift toward 3D-rich architectures exemplified by furo-pyrrolidine systems [2].
Table 1: Physicochemical Comparison of Pyrrolidine-Based Scaffolds
Molecular Descriptor | Cyclopentane | Pyrrole | Pyrrolidine | Furo-Pyrrolidine |
---|---|---|---|---|
Dipole Moment (D) | 0.073 | 2.930 | 1.411 | ~2.5 |
LogP | 3.000 | 0.750 | 0.459 | -0.3 |
Polar Surface Area (Ų) | 0 | 13.964 | 16.464 | ~30 |
Hydrogen Bond Acceptors | 0 | 0.5 | 1.5 | 2-3 |
Hydrogen Bond Donors | 0 | 1.0 | 1.0 | 1-2 |
Data derived from computational analyses of core scaffolds [2] [8]
Hexahydro-1H-furo[3,4-c]pyrrole (CAS 60889-32-9, MFCD14581351) provides a diverse chiral platform for rational drug design, with its stereogenic centers enabling precise molecular recognition of enantioselective protein targets [2] [8]. The bicyclic framework (molecular formula C₆H₁₁NO, MW 113.16 g/mol) exhibits a balanced lipophilicity profile (XLogP3 ≈ -0.3) and increased polar surface area compared to monocyclic pyrrolidines, enhancing solubility and bioavailability parameters [8]. Synthetic applications leverage this scaffold as a versatile precursor for structural diversification, particularly in developing PARP-1 inhibitors for anticancer therapy. Research demonstrates that 4,6-dioxo-hexahydro-1H-furo[3,4-c]pyrrole derivatives exhibit potent enzyme inhibition through simultaneous engagement of catalytic residues and DNA-binding domains [8]. The scaffold's conformational adaptability facilitates optimization of protein-ligand interactions, as evidenced in neuroprotective agent development where its pseudorotation enables complementary binding to neuronal receptors implicated in neurodegenerative pathways [8].
Table 2: Bioactive Derivatives of Hexahydro-1H-furo[3,4-c]pyrrole
Derivative Structure | Biological Target | Therapeutic Area | Key Structural Feature |
---|---|---|---|
4,6-Dioxo-substituted | PARP-1 | Anticancer | Carbonyl groups at C4/C6 |
(3aR,6aS)-Hydrochloride salt | Neuromodulatory receptors | Neuroprotection | Stereospecific protonation |
3a-(Arylsulfonyl) substituted | Kinase enzymes | Anti-inflammatory | Sulfonyl group at 3a-position |
5-(Fluorobenzyl) substituted | Metabolic enzymes | Antidiabetic | Fluorinated benzyl extension |
The introduction of a hydroxymethyl group at the 3a-position yields {hexahydro-1H-furo[3,4-c]pyrrol-3a-yl}methanol (CAS 2702177-32-8, C₇H₁₃NO₂, MW 143.18), a compound where the primary alcohol functionality serves as a multifunctional pharmacophoric element [3] [6]. This modification transforms the scaffold into a versatile synthetic intermediate capable of diverse chemical transformations, including oxidation to aldehydes, esterification, ether formation, and nucleophilic substitutions, thereby enabling rapid generation of structure-activity relationship (SAR) libraries [3] [6]. The alcohol group provides critical hydrogen-bonding capacity (predicted 2-3 H-bonds) that enhances target engagement, as validated in pharmacophore models for metalloenzyme inhibitors where hydroxyl groups coordinate active site metal ions [5] [6]. Computational analyses indicate the methanol substituent increases polar surface area by approximately 20 Ų compared to the unsubstituted core scaffold, significantly improving aqueous solubility while maintaining membrane permeability [3].
In metalloenzyme targeting, the hydroxyl group acts as a metal-binding pharmacophore (MBP) that displaces catalytic water molecules, as demonstrated in influenza PAN endonuclease inhibition where analogous hydroxyl groups form coordination bonds with Mg²⁺/Mn²⁺ ions in the active site [5]. The electron-donating nature of the hydroxymethyl group further modulates the basicity of the pyrrolidine nitrogen, enhancing cation-π interactions with target proteins [6]. This strategic functionalization aligns with bioisosteric principles in medicinal chemistry, where primary alcohols serve as versatile surrogates for carboxylic acids, amines, and other polar functionalities while maintaining favorable ADME properties [4] [6].
Table 3: Synthetic Applications of {hexahydro-1H-furo[3,4-c]pyrrol-3a-yl}methanol
Transformation | Product Class | Pharmacological Utility | Key Advantage |
---|---|---|---|
Oxidation | Aldehyde derivatives | Schiff base formation for metal coordination | Enhanced metal-binding affinity |
Esterification | Prodrug carriers | Tissue-specific drug delivery | Modulated lipophilicity |
Ether formation | Alkoxy derivatives | CNS-targeting compounds | Blood-brain barrier penetration |
Carbamate synthesis | Enzyme inhibitors | Sustained target engagement | Additional H-bonding sites |
Nucleophilic substitution | Aminoalkyl derivatives | GPCR-targeted agents | Introduction of cationic centers |
CAS No.: 15245-44-0
CAS No.: 1449768-46-0
CAS No.: 65718-85-6
CAS No.: 13568-33-7
CAS No.: 12653-83-7